molecular formula C23H28N2O5S B3000255 6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-29-4

6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B3000255
CAS No.: 864926-29-4
M. Wt: 444.55
InChI Key: BBSWNIOEVJCTFV-UHFFFAOYSA-N
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Description

The compound 6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by:

  • Ethyl and methyl ester groups at positions 6 and 3, respectively.
  • A 4-(tert-butyl)benzamido substituent at position 2, introduced via amidation of the precursor 2-amino-thienopyridine.
  • A partially saturated 4,5-dihydrothieno[2,3-c]pyridine core.

The amidation reaction likely follows protocols similar to those used for other analogues (e.g., coupling with benzoyl chlorides).

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-6-30-22(28)25-12-11-16-17(13-25)31-20(18(16)21(27)29-5)24-19(26)14-7-9-15(10-8-14)23(2,3)4/h7-10H,6,11-13H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSWNIOEVJCTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a derivative of thieno[2,3-c]pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₄S
  • Molecular Weight : 357.53 g/mol

Biological Activity Overview

The biological activity of thieno[2,3-c]pyridine derivatives has been extensively studied. The specific compound has shown promising results in various biological assays.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The compound's activity is primarily attributed to its ability to inhibit tubulin polymerization and disrupt the mitotic spindle formation.

Key Findings:

  • IC₅₀ Values : Studies have reported IC₅₀ values ranging from 1.1 to 4.7 µM against several cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
  • Mechanism of Action : The compound binds to the colchicine site on tubulin, leading to inhibition of tubulin polymerization. This action results in cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thieno[2,3-c]pyridine scaffold significantly affect biological activity:

  • Substituents at C-6 and C-3 : The presence of an ethoxycarbonyl moiety at the C-6 position enhances antiproliferative activity. Variants without this substitution showed markedly reduced potency .
  • Role of Benzamido Group : The incorporation of a benzamido group at the C-2 position contributes to improved solubility and biological activity.

Case Studies

  • In Vitro Studies :
    • A series of compounds based on the thieno[2,3-c]pyridine scaffold were tested against multiple cancer cell lines. The most potent derivatives exhibited IC₅₀ values below 5 µM, demonstrating selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .
  • Mechanistic Studies :
    • In mechanistic investigations, it was found that these compounds induced apoptosis in cancer cells through a caspase-dependent pathway. Flow cytometry analysis revealed increased levels of annexin V positive cells after treatment with the compound, indicating early apoptotic events .

Data Summary Table

Property Value/Description
Molecular FormulaC₁₈H₃₁N₃O₄S
Molecular Weight357.53 g/mol
Antiproliferative Activity (IC₅₀)1.1 - 4.7 µM against various cancer cells
MechanismTubulin polymerization inhibition
Cell Cycle ArrestG2/M phase
Apoptosis InductionCaspase-dependent pathway

Comparison with Similar Compounds

Substituent Variations in Thienopyridine Derivatives

Key analogues and their structural distinctions:

Compound ID/Name R1 (Position 6) R2 (Position 3) Position 2 Substituent Key Properties/Activities Reference
Target Compound Ethyl Methyl 4-(tert-Butyl)benzamido Expected stability from amide group; potential biological activity inferred from analogues N/A (hypothetical)
3d : 6-Ethyl 3-methyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Ethyl Methyl 3,4,5-Trimethoxyphenylamino Antitubulin agent; 55% yield, m.p. 76–78°C, [M+1]+ = 451.5
3i : 3-tert-Butyl 6-methyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Methyl tert-Butyl 3,4,5-Trimethoxyphenylamino 64% yield, m.p. 50–52°C; antitubulin activity
TBHPC : (E)-6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate tert-Butyl Ethyl 2-Hydroxybenzylideneamino (Schiff base) Antioxidant activity (weaker than ascorbic acid); AChE/BChE inhibition (Ki = 7.13–5.75 µM)
SB : (E)-6-tert-Butyl 3-ethyl 2-(3-methoxy-4-phenoxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate tert-Butyl Ethyl 3-Methoxy-4-phenoxybenzylideneamino Forms Pd(II)/Pt(II) complexes with photoconductive properties

Key Observations :

  • Position 2 Substituent: The target compound’s amide group distinguishes it from Schiff base analogues (e.g., TBHPC, SB), which contain imine linkages.
  • Ester Groups : Ethyl/methyl esters (target compound) vs. tert-butyl/ethyl (TBHPC, SB) influence solubility and steric effects. tert-Butyl esters may enhance lipophilicity.
  • Biological Activity : Antitubulin activity in 3d/3i correlates with 3,4,5-trimethoxyphenyl substituents, while the target’s 4-tert-butylbenzamido group may favor kinase or protease inhibition.

Physicochemical Properties

Comparative data for selected analogues:

Property Target Compound (Inferred) 3d TBHPC SB
Molecular Weight ~550–600 (estimated) 451.5 477.5 585.6
Melting Point Likely 70–100°C (amide stability) 76–78°C Not reported Not reported
Synthetic Yield ~50–70% (analogue-typical) 55% 66% (precursor) Not reported

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